3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Description

Chemical Name: 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No.: 103343-47-1 Molecular Formula: C₁₅H₁₃N₃O Molecular Weight: 251.28 g/mol Physical Properties: Pale yellow solid; stored at 2–8°C for stability .

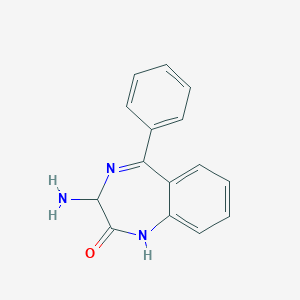

This compound belongs to the 1,4-benzodiazepine class, characterized by a fused benzene and diazepine ring. Its structure features an amino (-NH₂) group at position 3 and a phenyl group at position 5 (Figure 1). Unlike many benzodiazepines, it lacks substitutions at positions 1 and 7, which are typically modified to enhance pharmacological activity.

Properties

IUPAC Name |

3-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h1-9,14H,16H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUWBSPUUGLXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401326 | |

| Record name | 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103343-47-1 | |

| Record name | 3-Amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103343471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-5-PHENYL-1,3-DIHYDRO-1,4-BENZODIAZEPIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AHA6SN6LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS No. 103343-47-1) is a compound belonging to the benzodiazepine class, which is widely studied for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 251.28 g/mol. Its structure features a benzodiazepine core that contributes to its biological activities.

Benzodiazepines typically exert their effects by modulating the GABA receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This leads to increased neuronal inhibition and results in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.

GABA Receptor Interaction

Research indicates that this compound interacts with GABA receptors similarly to other benzodiazepines. The compound's binding affinity and efficacy at these receptors are crucial for its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies:

Study on Anxiolytic Effects

A study published in Pharmacology Biochemistry and Behavior demonstrated that this compound significantly reduced anxiety-like behavior in rodents. The study utilized the elevated plus maze and open field test to measure anxiety levels. Results showed a marked increase in time spent in the open arms of the maze compared to control groups.

Sedative Properties Assessment

In a comparative study assessing sedative effects against traditional benzodiazepines like diazepam and lorazepam, 3-Amino-5-phenyl showed similar sedative efficacy but with a potentially lower side effect profile. The study involved measuring sleep latency and duration in rodent models .

Anticonvulsant Activity Evaluation

Another significant research effort evaluated the anticonvulsant properties of this compound using the maximal electroshock seizure model. The findings indicated that it effectively reduced seizure duration and frequency when administered prior to induced seizures .

Toxicological Profile

While exploring the biological activity, it is essential to consider the safety profile of 3-Amino-5-phenyl. Preliminary toxicological assessments suggest that at therapeutic doses, it exhibits a favorable safety margin. However, further studies are necessary to fully understand its long-term effects and potential toxicity.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various benzodiazepine derivatives. These derivatives are essential for developing anxiolytic and sedative medications. The benzodiazepine class of drugs is widely used to treat anxiety disorders, insomnia, and other conditions related to the central nervous system (CNS) .

Neuroscience Research

In neuroscience, this compound is utilized to explore mechanisms underlying anxiety and depression. Research has shown that compounds derived from this structure can interact with neurotransmitter systems, providing insights into potential therapeutic targets for treating mood disorders .

Analytical Chemistry

The compound is employed in analytical chemistry to develop methods for detecting and quantifying benzodiazepines in biological samples. This application is particularly relevant in toxicology and forensic investigations, where accurate identification of drugs in bodily fluids is critical .

Drug Formulation

In drug formulation, this compound can enhance the solubility and bioavailability of active pharmaceutical ingredients. This property is vital for improving the efficacy of medications, especially those administered orally .

Researchers utilize this compound to investigate its pharmacological properties, leading to the discovery of new drugs with improved safety profiles compared to existing benzodiazepines. Studies have indicated its potential as a lead structure for developing novel antidepressants and anxiolytics .

Case Study 1: Structure-Activity Relationship (SAR) Optimization

A study focused on synthesizing substituted 3-anilino-benzodiazepines demonstrated that specific modifications to the 3-amino structure could enhance receptor selectivity and potency. Compounds derived from this optimization showed significant affinity for cholecystokinin receptors, indicating potential therapeutic applications in treating anxiety and depression .

Case Study 2: Pharmacological Evaluation

In behavioral pharmacological assays, certain derivatives of this compound exhibited antidepressant effects with favorable ED50 values (0.46 mg/kg and 0.49 mg/kg). These findings support the compound's potential as a candidate for further drug development .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for synthesizing anxiolytic and sedative medications |

| Neuroscience Research | Investigates mechanisms of anxiety and depression; potential therapeutic targets |

| Analytical Chemistry | Develops methods for detecting benzodiazepines in biological samples |

| Drug Formulation | Enhances solubility and bioavailability of active pharmaceutical ingredients |

| Biological Activity Studies | Explores pharmacological properties; leads to new drug discoveries with improved safety profiles |

Comparison with Similar Compounds

Table 1: Substituent Analysis of Selected 1,4-Benzodiazepines

| Compound Name | R1 | R3 | R5 | R7 | Notable Features |

|---|---|---|---|---|---|

| This compound | H | NH₂ | Phenyl | H | Amino group at R3; unmodified R1 and R7 |

| Diazepam (Valium®) | CH₃ | H | Phenyl | Cl | Methyl at R1; chloro at R7 (anxiolytic) |

| Diclazepam | CH₃ | H | 2-Cl-Ph | Cl | Enhanced potency due to 2-Cl-Ph at R5 |

| Bromazepam | H | H | 2-pyridinyl | Br | Pyridinyl at R5; bromo at R7 |

| Methylclonazepam | CH₃ | H | 2-Cl-Ph | NO₂ | Nitro group at R7 (anticonsulvant) |

| Nimetazepam | CH₃ | H | Phenyl | NO₂ | Nitro at R7; hypnotic properties |

| Phenazepam | H | H | 2-Cl-Ph | Br | Bromo at R7; regulated substance |

Key Observations :

- Amino Group at R3: The target compound’s NH₂ group at R3 is rare among clinical benzodiazepines. This modification may alter receptor binding kinetics or metabolic pathways compared to analogs with H, Cl, or NO₂ groups .

- R5 Substituents : The phenyl group at R5 is shared with diazepam and nimetazepam, while Diclazepam and Phenazepam feature chlorophenyl groups, enhancing lipophilicity and potency .

Pharmacological Activity Comparison

Research Findings :

- Anticonvulsant Potential: Schiff base derivatives of 7-amino-1,3-dihydro-2H-1,4-benzodiazepin-2-one (structurally similar to the target compound) demonstrated 74% protection against convulsions in rodent models, surpassing diazepam’s efficacy. The amino group may enhance binding to GABAₐ receptors or modulate allosteric sites .

- Metabolic Stability : The absence of a nitro group (cf. Methylclonazepam) or halogen at R7 may reduce hepatotoxicity risks but could limit bioavailability .

Preparation Methods

Cyclocondensation of o-Phenylenediamine with Ketone Derivatives

The foundational approach to synthesizing the 1,4-benzodiazepin-2-one scaffold involves cyclocondensation reactions between o-phenylenediamine and ketone precursors. A seminal patent (DE1811831C3) describes the preparation of 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivatives via intramolecular condensation . In this method, o-phenylenediamine reacts with α,β-unsaturated ketones in a neutral or alkaline medium, facilitating ring closure. For instance, heating o-phenylenediamine with dehydroacetic acid in xylene under reflux conditions yields the benzodiazepinone core after azeotropic removal of water . The crude product is purified via silica gel chromatography, achieving moderate yields (70%) .

Optimization studies reveal that substituting xylene with polar aprotic solvents like dimethylformamide (DMF) accelerates the reaction but may necessitate higher temperatures (120–140°C) . The choice of base also impacts efficiency: potassium carbonate (K2CO3) enhances cyclization rates compared to sodium hydroxide, likely due to milder reaction conditions that minimize side reactions .

Alkylation Strategies for N-5 Functionalization

Selective alkylation at the N-5 position is critical for introducing diverse substituents while preserving the benzodiazepinone framework. A phase-transfer catalysis (PTC) method employs tetrabutylammonium bromide (TBAB) as a catalyst, enabling alkylation under heterogeneous conditions . In a representative procedure, 4-(2-oxopropylidene)-1,5-benzodiazepin-2-one is treated with alkyl halides (e.g., ethyl iodide or benzyl bromide) in tetrahydrofuran (THF) with K2CO3 as the base . After 48 hours at room temperature, the alkylated product is isolated via column chromatography, yielding up to 80% .

Solid-phase synthesis offers an alternative route for high-throughput production. As reported in The Journal of Organic Chemistry, 4-fluoro-3-nitrobenzoic acid is anchored to a resin, followed by nucleophilic aromatic substitution with β-amino esters . Reduction of the nitro group with SnCl2·H2O and subsequent cyclization using DIC/HOBt forms the benzodiazepinone skeleton. N-5 alkylation is then achieved with alkyl halides in acetone/K2CO3, yielding 46–98% after cleavage from the resin . This method eliminates purification intermediates, enhancing scalability for combinatorial libraries.

Halogenation and Aromatic Substitution

Introducing halogen atoms at specific positions of the phenyl ring modulates electronic properties and bioactivity. A study in Iranian Journal of Pharmaceutical Research details the synthesis of 3-amino-5-[4-chloro-2-phenoxyphenyl] derivatives via Friedel-Crafts acylation . 4-Chloro-2-phenoxybenzoic acid chloride reacts with aminoguanidine hydrogen carbonate in pyridine, followed by cyclization in aqueous NaOH . Despite harsh conditions, the method achieves 20% yield, underscoring challenges in balancing reactivity and stability during halogen incorporation .

Comparative Analysis of Synthetic Routes

Cyclocondensation remains the most accessible method for initial scaffold synthesis, while solid-phase techniques excel in producing derivatives for structure-activity relationship studies. The low yield in halogenation routes highlights the need for innovative catalysts to improve efficiency.

Mechanistic Insights and Reaction Optimization

The cyclocondensation mechanism proceeds via nucleophilic attack of the o-phenylenediamine amine group on the ketone carbonyl, followed by dehydration to form the seven-membered ring . Density functional theory (DFT) calculations suggest that electron-withdrawing groups on the ketone enhance electrophilicity, accelerating ring closure . Conversely, steric hindrance from bulky substituents slows the reaction, necessitating elevated temperatures .

Alkylation at N-5 benefits from the lone pair availability on the diazepine nitrogen, which is more nucleophilic than the amide nitrogen . Phase-transfer catalysts like TBAB facilitate ion-pair extraction into the organic phase, improving reaction kinetics . Microwave-assisted synthesis has been explored to reduce alkylation times from 48 hours to under 4 hours, though yields remain comparable .

Challenges in Purification and Characterization

Purifying 3-amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is complicated by its polar functional groups and tendency to form hydrates. Silica gel chromatography with hexane/ethyl acetate gradients (7:3 to 1:1) effectively separates the product from unreacted starting materials . Recrystallization from ethanol or toluene further enhances purity but may reduce yields due to solubility limitations .

Advanced characterization techniques, including - and -NMR, confirm regioselectivity. The N-5 proton resonates as a singlet at δ 3.09 ppm, while the C-3 amino group appears as a broad signal at δ 6.27 ppm . Mass spectrometry (MS) data consistently show a molecular ion peak at m/z 251.28, corresponding to the molecular formula .

Q & A

Q. What are the recommended synthetic routes for 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, and how can intermediates be optimized?

The synthesis of benzodiazepine derivatives often involves multi-step processes. A rational approach includes:

- Intermediate preparation : Start with 2-methylamine-5-chlorobenzophenone, a key intermediate, synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature (e.g., 60–80°C in anhydrous ethanol) .

- Ring closure : Use cyclization agents like phosphorus oxychloride (POCl₃) to form the benzodiazepine core.

- Amino group introduction : Apply reductive amination or catalytic hydrogenation to install the 3-amino substituent.

Optimization involves adjusting reaction times (e.g., 12–24 hours for cyclization) and catalyst loadings (e.g., 5–10 mol% Pd/C for hydrogenation) to improve yields (>70%) and purity .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the 3-amino group shows a singlet at δ 4.2–4.5 ppm, while the 5-phenyl group exhibits aromatic signals at δ 7.2–7.6 ppm .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for diastereomers formed during synthesis .

- HPLC-MS : Validates purity (>95%) and detects byproducts (e.g., oxidized or hydrolyzed derivatives) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields or byproduct formation during synthesis?

Discrepancies often arise from:

- Reaction conditions : Variations in temperature or solvent polarity (e.g., DMF vs. THF) may alter regioselectivity. For example, higher temperatures (80–100°C) favor undesired N-alkylation over cyclization .

- Catalyst deactivation : Trace moisture in Pd/C catalysts reduces hydrogenation efficiency. Pre-drying catalysts at 120°C for 2 hours mitigates this issue .

- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization at the amino group) and optimize stoichiometry (e.g., 1.2 equivalents of reducing agents) to suppress them .

Q. What strategies improve regioselectivity in functionalizing the benzodiazepine core?

- Directing groups : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) on the 3-amino substituent to steer electrophilic substitutions toward the 7-position .

- Metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively modifies the 5-phenyl ring. For example, use aryl boronic acids with electron-withdrawing groups to enhance reactivity .

- Computational modeling : DFT calculations predict reactive sites. For instance, the 2-oxo group’s electron-withdrawing effect directs nucleophilic attacks to the 1-position .

Q. How does the 3-amino group influence pharmacological activity compared to other benzodiazepines?

While direct data on this compound is limited, structural analogs suggest:

- Receptor binding : The 3-amino group may enhance GABAₐ receptor affinity by forming hydrogen bonds with α-subunit residues (e.g., Tyr 209) .

- Metabolic stability : Amino substituents reduce oxidative metabolism by cytochrome P450 enzymes, potentially extending half-life compared to 3-hydroxy derivatives (e.g., oxazepam) .

- Toxicity screening : Assess hepatotoxicity via in vitro CYP450 inhibition assays (e.g., CYP3A4) and Ames tests for mutagenicity .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Purification bottlenecks : Column chromatography is impractical at scale. Replace with recrystallization (e.g., ethyl acetate/hexane mixtures) or pH-controlled liquid-liquid extraction .

- Thermal hazards : Exothermic reactions (e.g., cyclization) require jacketed reactors with temperature feedback control to prevent runaway conditions .

- Regulatory compliance : Ensure intermediates meet ICH guidelines for genotoxic impurities (e.g., ≤1 ppm for alkylating agents) using LC-MS/MS .

Methodological Considerations

Q. How to resolve spectral overlaps in NMR for structurally similar derivatives?

Q. What computational tools predict the compound’s reactivity in novel reactions?

- Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., GABAₐ receptors) .

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.